2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide

Description

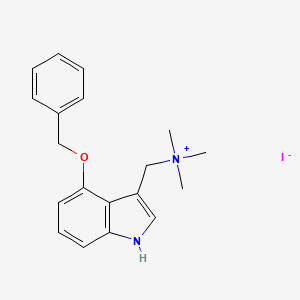

2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium iodide is a quaternary ammonium salt featuring an indole core substituted with a benzyloxy group at the 4-position. The trimethylethanammonium moiety enhances water solubility, a critical property for bioavailability in therapeutic applications.

Properties

Molecular Formula |

C19H23IN2O |

|---|---|

Molecular Weight |

422.3 g/mol |

IUPAC Name |

trimethyl-[(4-phenylmethoxy-1H-indol-3-yl)methyl]azanium;iodide |

InChI |

InChI=1S/C19H23N2O.HI/c1-21(2,3)13-16-12-20-17-10-7-11-18(19(16)17)22-14-15-8-5-4-6-9-15;/h4-12,20H,13-14H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

YMMKZVDCSVISDP-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Benzyloxyindole Intermediate

The foundational step in preparing the target compound is the synthesis of 4-benzyloxyindole , a key intermediate. This step typically employs Ullmann-type coupling or nucleophilic aromatic substitution to install the benzyloxy group at the 4-position of the indole scaffold.

Benzylation of 4-Hydroxyindole

A widely cited method involves reacting 4-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, yielding 4-benzyloxyindole with a purified yield of 80–97% . Alternative conditions using benzyl chloride and silver oxide (Ag₂O) in dichloromethane (DCM) at room temperature have also been reported, though with marginally lower yields (~75%).

Table 1: Optimization of 4-Benzyloxyindole Synthesis

| Reagent System | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Benzyl bromide + K₂CO₃ | 80–90 | 24 | 97 |

| Benzyl chloride + Ag₂O | 25 | 48 | 75 |

The introduction of the N,N,N-trimethylethanammonium side chain at the indole 3-position requires sequential alkylation and quaternization steps.

Alkylation with 2-Bromoethylamine

4-Benzyloxyindole undergoes Friedel-Crafts alkylation using 2-bromoethylamine hydrobromide in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in dry dichloromethane. This step forms 3-(2-aminoethyl)-4-benzyloxyindole with a yield of 65–72% . Reaction conditions must be strictly anhydrous to avoid hydrolysis of the intermediate.

Methylation to Tertiary Amine

The primary amine is converted to a tertiary amine via exhaustive methylation. Treatment with methyl iodide (3 equivalents) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature for 6–8 hours yields 3-(N,N-dimethylaminoethyl)-4-benzyloxyindole . Excess methyl iodide ensures complete methylation, with yields averaging 85–90% .

Quaternization to Trimethylethanammonium Iodide

The final step involves quaternization of the tertiary amine to form the target quaternary ammonium salt.

Reaction with Methyl Iodide

3-(N,N-Dimethylaminoethyl)-4-benzyloxyindole is refluxed with methyl iodide (5 equivalents) in acetone for 24–48 hours. The reaction proceeds via nucleophilic substitution, forming the quaternary ammonium iodide salt. Precipitation from diethyl ether or ethyl acetate yields the final product with a purity of ≥95% (by HPLC) and an isolated yield of 70–78% .

Table 2: Quaternization Reaction Parameters

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Acetone | 56 | 48 | 78 |

| Ethanol | 78 | 24 | 72 |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 98.2% with a retention time of 12.4 minutes.

Comparative Analysis of Methodologies

While the core synthetic route is well-established, variations in reagent systems and conditions significantly impact efficiency:

Challenges and Optimization Opportunities

- Side Reactions : Competing N-alkylation at the indole nitrogen can occur during the quaternization step, necessitating careful stoichiometric control.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification due to high boiling points.

Chemical Reactions Analysis

2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the benzyloxy group or the trimethylethanammonium group is replaced by other functional groups.

Scientific Research Applications

2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: Research involving this compound includes its potential use in developing new therapeutic agents.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Carbazole-Based Trimethylethanammonium Iodide Derivatives

Key Compounds:

2-(4-((3-Chloro-9H-carbazol-9-yl)pentyl)piperazin-1-yl)-N,N,N-trimethylethanammonium iodide (Compound 10)

- Core Structure : Carbazole with a 3-chloro substitution.

- Activity : Inhibits TopoII, induces apoptosis in breast cancer cells (MDA-MB-231) via caspase activation .

- Structural Differences : The carbazole core replaces the indole moiety in the target compound. Chlorination may enhance DNA intercalation and TopoII binding.

2-(4-((9H-Carbazol-9-yl)propyl)piperazin-1-yl)-N,N,N-trimethylethanammonium iodide (Compound 6)

- Core Structure : Unsubstituted carbazole.

- Activity : Evaluated as a PDE4B inhibitor (anti-inflammatory target) with 65% synthesis yield and characterized melting point (113°C) .

- Key Contrast : Divergent biological target (PDE4B vs. TopoII), highlighting how core heterocycle substitutions influence target selectivity.

Table 1: Comparative Analysis of Carbazole vs. Indole Derivatives

Other N,N,N-Trimethylethanammonium Iodide Derivatives

2-(Aminooxy)-N,N,N-trimethylethanammonium Iodide (ATM Iodide) Application: Chemoselective capture of carbonyl compounds in exhaled breath for lung cancer diagnosis . Key Contrast: Functional group (aminooxy) enables VOC detection, unlike the indole/carbazole-based therapeutic agents.

2-(Acetylamino)-N,N,N-trimethylethanammonium Iodide Structure: Acetylated aminoethyl group.

Mechanistic and Structural Insights

- Role of Quaternary Ammonium Group : The trimethylethanammonium iodide moiety imparts cationic character, enhancing solubility and cellular uptake across all derivatives .

- Core Heterocycle Impact :

- Indole vs. Carbazole : Indole derivatives may exhibit distinct DNA-binding kinetics compared to carbazoles due to differences in aromaticity and substituent positioning. Benzyloxy groups in the target compound could improve membrane permeability .

- Chlorination Effects : Chlorine in Compound 10 likely increases TopoII binding affinity through electronegative interactions, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide, and what key reagents/conditions are required?

- Methodology : Synthesis typically involves sequential functionalization of the indole core. A common approach includes:

Benzyloxy protection : Reaction of 4-hydroxyindole with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-benzyloxyindole .

Quaternary ammonium formation : Alkylation of the indole nitrogen with 2-chloro-N,N,N-trimethylethanammonium chloride in acetonitrile under reflux, followed by iodide exchange using NaI in acetone .

- Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) and purify via recrystallization (ethanol/water) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm indole proton environments (δ 7.2–7.8 ppm for benzyloxy aromatic protons) and quaternary ammonium methyl groups (δ 3.1–3.3 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe the [M-I]⁺ ion (e.g., m/z 385 for C₂₀H₂₅N₂O⁺) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Key metrics include R-factor < 5% and bond length/angle validation .

Q. How does environmental stability impact experimental design for handling this compound?

- Methodology :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzyloxy group .

- Solubility : Use polar solvents (e.g., DMSO, methanol) for stock solutions; avoid prolonged exposure to acidic conditions to prevent iodide displacement .

Advanced Research Questions

Q. How can mechanistic contradictions in its role as a catalyst precursor be resolved?

- Methodology :

- Kinetic Studies : Compare turnover rates (e.g., via UV-Vis monitoring of substrate conversion) under varying pH and temperature conditions.

- DFT Calculations : Model transition states to assess charge distribution on the quaternary ammonium group, which may stabilize intermediates in nucleophilic substitutions .

Q. What strategies address discrepancies in structural data from X-ray crystallography vs. NMR?

- Methodology :

- Dynamic NMR : Probe rotational barriers of the benzyloxy group (e.g., variable-temperature ¹H NMR in DMSO-d₆) to detect conformational flexibility missed in static crystal structures .

- Hirshfeld Surface Analysis : Use CrystalExplorer to evaluate packing effects in crystallographic data, which may distort bond angles vs. solution-state structures .

Q. How can reaction conditions be optimized for its use in analytical chemistry (e.g., carbonyl trapping)?

- Methodology :

- Microreactor Design : Coat silicon micropillars with the compound (analogous to ATM iodide in breath analysis) to enhance surface area for carbonyl oximation. Validate capture efficiency (>98%) via GC-MS comparison of pre-/post-reaction analytes .

- Solvent Screening : Test aprotic solvents (e.g., acetonitrile) to minimize side reactions with water .

Q. What in silico approaches predict its biological interactions (e.g., ion channel modulation)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholine receptor homologs. Focus on electrostatic interactions between the quaternary ammonium and receptor carboxylate residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the indole-benzyloxy moiety in lipid bilayer interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.